2-(2-(4-Aminophenoxy)ethoxy)ethanol
Description
Its structure consists of a 4-aminophenyl group connected via two ethoxy (-OCH₂CH₂O-) bridges to a hydroxyl-terminated ethanol moiety. This compound is notable for its role in electrochemical sensors, where its amine group facilitates interactions with carbon nanotubes and redox mediators, enhancing sensitivity in detecting analytes like endosulfan .
Properties
IUPAC Name |
2-[2-(4-aminophenoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYVGZZQMVWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminophenoxy)ethoxy)ethanol typically involves the reaction of 4-aminophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of 4-aminophenol with ethylene oxide: This step involves the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the intermediate product.
Purification: The intermediate product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of 2-(2-(4-Aminophenoxy)ethoxy)ethanol may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Aminophenoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-(4-Aminophenoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of high-performance materials, such as polyamides and epoxy resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes critical differences between 2-(2-(4-Aminophenoxy)ethoxy)ethanol and related compounds:
Functional and Performance Comparisons
Electrochemical Activity :
- The 4-aminophenoxy group in the target compound enables strong π-π stacking with carbon nanotubes and hydrogen bonding, critical for sensor stability and electron transfer .
- In contrast, alkyl-substituted analogs (e.g., tetramethylbutyl or nonyl groups) lack reactive amine sites, limiting their utility in electrochemical applications but enhancing hydrophobicity for surfactant uses .
Key Research Findings
Detection Efficacy in Sensors
The target compound’s sensor demonstrated superior sensitivity (LoD = 0.02 μM) compared to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
